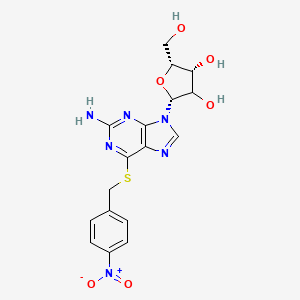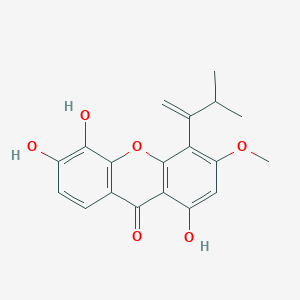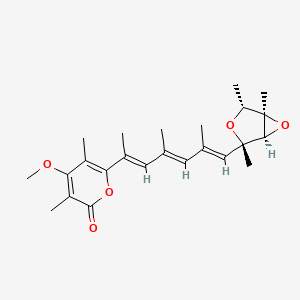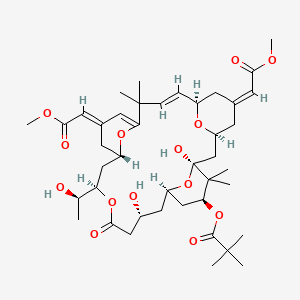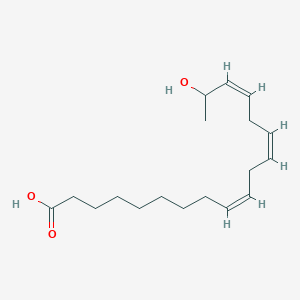
Aluminum-27
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum-27 is a stable isotope of aluminium, which is a chemical element with the symbol Al and atomic number 13. This compound constitutes nearly 100% of naturally occurring aluminium. It is a lightweight, silvery-white metal known for its high strength-to-weight ratio, excellent corrosion resistance, and good thermal and electrical conductivity. Aluminium is the most abundant metal in the Earth’s crust and is widely used in various industries, including aerospace, automotive, construction, and packaging .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aluminum-27 can be obtained through the electrolysis of aluminium oxide (Al₂O₃) dissolved in molten cryolite (Na₃AlF₆).
Industrial Production Methods
The industrial production of aluminium involves two main steps: the Bayer process and the Hall-Héroult process. In the Bayer process, bauxite ore is refined to produce aluminium oxide. The aluminium oxide is then subjected to the Hall-Héroult process to produce pure aluminium metal .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum-27 undergoes various types of chemical reactions, including:
Reduction: Aluminium can be reduced from its compounds using strong reducing agents like sodium or potassium.
Substitution: Aluminium can undergo substitution reactions with halogens to form aluminium halides (e.g., AlCl₃, AlBr₃).
Common Reagents and Conditions
Oxidation: Reaction with oxygen at room temperature or elevated temperatures.
Reduction: Reaction with sodium or potassium at high temperatures.
Substitution: Reaction with halogens (chlorine, bromine, iodine) at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Aluminium oxide (Al₂O₃)
Reduction: Metallic aluminium (Al)
Substitution: Aluminium halides (AlCl₃, AlBr₃, AlI₃)
Wissenschaftliche Forschungsanwendungen
Aluminum-27 has numerous scientific research applications, including:
Chemistry: Used as a reducing agent in various chemical reactions and in the synthesis of organoaluminium compounds.
Biology: Studied for its role in biological systems and its potential effects on human health.
Medicine: Used in the development of vaccines as an adjuvant to enhance the immune response.
Wirkmechanismus
The mechanism of action of aluminium-27 in various applications depends on its chemical properties. For example, as an adjuvant in vaccines, aluminium-27 works by creating a pro-inflammatory response that stimulates the recruitment of immune cells, enhancing the body’s immune response to the vaccine . In chemical reactions, aluminium-27 acts as a reducing agent, donating electrons to other substances and facilitating their reduction .
Vergleich Mit ähnlichen Verbindungen
Aluminum-27 can be compared with other Group 13 elements, such as gallium, indium, and thallium. While all these elements share similar chemical properties, aluminium-27 is unique due to its high abundance, low density, and excellent corrosion resistance . These properties make aluminium-27 more suitable for applications requiring lightweight and durable materials, such as in the aerospace and automotive industries .
Similar Compounds
- Gallium (Ga)
- Indium (In)
- Thallium (Tl)
Eigenschaften
Molekularformel |
Al |
|---|---|
Molekulargewicht |
26.981538 g/mol |
IUPAC-Name |
aluminum-27 |
InChI |
InChI=1S/Al/i1+0 |
InChI-Schlüssel |
XAGFODPZIPBFFR-IGMARMGPSA-N |
SMILES |
[Al] |
Isomerische SMILES |
[27Al] |
Kanonische SMILES |
[Al] |
Synonyme |
Aluminium 27 Aluminium-27 Aluminum Aluminum 27 Aluminum-27 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


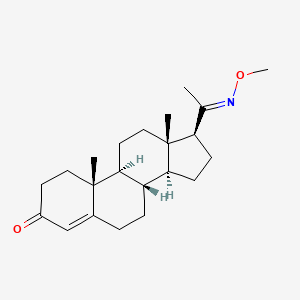
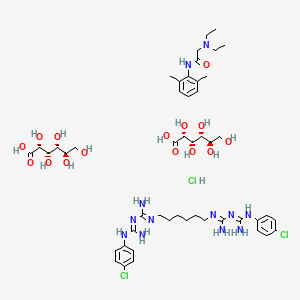
![16-(trifluoromethyl)-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene](/img/structure/B1245430.png)

![N,N'-bis[3-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]-5-[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1245435.png)

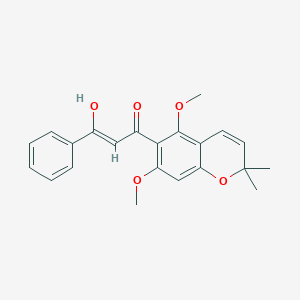
![1-(3-{6-(1H-indol-3-yl)-3-[(2S)-2-methylbutanamido]pyrazin-2-yl}propyl)guanidine](/img/structure/B1245442.png)
